Thalictricoside
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Overview
Description
Thalictricoside is a phenolic compound isolated from the underground parts of Thalictrum orientale Boiss., a plant belonging to the Ranunculaceae family . This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a nitroethane moiety linked to a xylopyranosyl-glucopyranoside unit .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalictricoside can be synthesized through a series of organic reactions involving the coupling of hydroxyphenyl and nitroethane derivatives with xylopyranosyl and glucopyranosyl units. The detailed synthetic route involves:
Preparation of Hydroxyphenyl-Nitroethane Derivative: This step involves the nitration of hydroxyphenyl compounds followed by the reduction of the nitro group to form the nitroethane moiety.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Thalictrum orientale Boiss. using solvent extraction techniques. The plant material is first dried and ground, followed by extraction with solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Thalictricoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: The nitro group in this compound can be reduced to form amino derivatives.
Substitution: The hydroxy group in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated this compound derivatives.
Scientific Research Applications
Thalictricoside has several scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and phenolic compound synthesis.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Thalictricoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its phenolic hydroxyl groups.
Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs).
Comparison with Similar Compounds
Lithospermoside: Another cyanoglycoside isolated from Thalictrum orientale Boiss.
Berberine: An alkaloid with similar antimicrobial and anti-inflammatory properties.
Uniqueness of Thalictricoside: this compound is unique due to its specific glycosylation pattern and the presence of both hydroxyphenyl and nitroethane moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO12/c21-11-7-29-18(16(25)13(11)22)30-8-12-14(23)15(24)17(26)19(32-12)31-10-3-1-9(2-4-10)5-6-20(27)28/h1-4,11-19,21-26H,5-8H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVLPKFAODFQST-BMVMOQKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346728 |
Source
|
Record name | Thalictricoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649758-25-8 |
Source
|
Record name | Thalictricoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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